molecular formula C5H8N2S B102076 2-(2-Aminoethyl)thiazole CAS No. 18453-07-1

2-(2-Aminoethyl)thiazole

Cat. No.: B102076
CAS No.: 18453-07-1
M. Wt: 128.20 g/mol
InChI Key: TWZOYAWHWDRMEZ-UHFFFAOYSA-N
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Description

2-(2-Thiazolyl)ethanamine is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Thiazolyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanamine with thioamide under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, yielding 2-(2-thiazolyl)ethanamine as the product .

Industrial Production Methods: In industrial settings, the synthesis of 2-(2-thiazolyl)ethanamine may involve more efficient and scalable methods. One such method includes the use of α-bromo ketone and dithiocarbamate in the presence of water, followed by refluxing for an extended period. This method is considered green and sustainable, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thiazolyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Thiazolyl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(2-Thiazolyl)ethanamine is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further distinguish it from other similar compounds .

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZOYAWHWDRMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171583
Record name 2-(2-Aminoethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18453-07-1
Record name 2-Thiazolylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18453-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminoethyl)thiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Aminoethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiazol-2-yl)ethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(2-Aminoethyl)thiazole interact with its target and what are the downstream effects?

A1: this compound selectively binds to histamine H1 receptors. [, , , , , ] This binding mimics the action of histamine at the H1 receptor, leading to a variety of downstream effects depending on the tissue and receptor localization. These effects can include:

  • Smooth muscle contraction: In tissues like the rat vas deferens and rabbit ear artery, this compound induces contractions similar to histamine. [, ]
  • Modulation of neurotransmission: In the rat mesenteric microcirculation, it can inhibit contractions induced by noradrenaline or electrical stimulation, suggesting interference with adrenergic neurotransmission. [] It can also block potassium currents and enhance excitability in ferret vagal afferent neurons. []
  • Cellular responses: this compound can enhance C3b rosette formation in human eosinophils, a mechanism potentially important in immune responses. []

Q2: What is the structural characterization of this compound?

A2: * Molecular formula: C5H8N2S []* Molecular weight: 128.21 g/mol * Spectroscopic data: While the provided articles don't delve into detailed spectroscopic data, they highlight the importance of the non-tautomeric nature of this compound for its H1 receptor selectivity. []

Q3: What is the structure-activity relationship (SAR) of this compound?

A3: A key structural feature is its non-tautomeric nature, which is crucial for its selectivity towards H1 receptors over H2 receptors. [, ] Studies using structural analogs, like those with α‐ and β‐methyl branching in the 2-aminoethyl side chain (Isohistamines), provide insights into the SAR for H1 agonistic activity. [] Additionally, the efficacy and potency of this compound can differ between species, indicating variations in receptor structure and recognition. []

Q4: Are there alternative compounds to this compound?

A4: Yes, other histamine H1 receptor agonists exist, each with its own pharmacological profile. Examples include:

  • 2-(2-pyridyl)ethylamine (PEA): This compound also demonstrates H1 receptor agonist activity, exhibiting species-dependent differences in potency and efficacy compared to this compound. []
  • 2-Methylhistamine: This histamine analog displays some selectivity for H1 receptors, although it might activate H2 receptors at higher doses. []

Q5: What research infrastructure and resources are valuable for studying this compound?

A5: Research on this compound benefits from:

  • Isolated tissue preparations: These allow for controlled investigation of drug effects on specific tissues and receptor subtypes, as exemplified by studies on the rat vas deferens and rabbit ear artery. [, ]
  • Electrophysiological techniques: These enable the examination of drug action at the cellular and membrane level, as demonstrated by the study on ferret vagal afferent neurons. []
  • Receptor binding assays: These are crucial for characterizing the affinity and selectivity of this compound for H1 receptors. [, ]

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